1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane

Catalog No.
S3011883
CAS No.
2247107-48-6
M.F
C6H8BrF3
M. Wt
217.029
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane

CAS Number

2247107-48-6

Product Name

1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane

IUPAC Name

1-(bromomethyl)-3-(trifluoromethyl)cyclobutane

Molecular Formula

C6H8BrF3

Molecular Weight

217.029

InChI

InChI=1S/C6H8BrF3/c7-3-4-1-5(2-4)6(8,9)10/h4-5H,1-3H2

InChI Key

PRQKIYIEBQBBIA-UHFFFAOYSA-N

SMILES

C1C(CC1C(F)(F)F)CBr

solubility

not available

Limited Availability of Information:

Potential Applications based on Functional Groups:

In the absence of specific research on 1-(bromomethyl)-3-(trifluoromethyl)cyclobutane, we can speculate on potential applications based on the presence of two key functional groups in its structure:

  • Bromomethyl group: This group can act as a reactive electrophilic center, allowing for attachment of other molecules through various coupling reactions. This property could be useful in organic synthesis for the creation of more complex molecules.
  • Trifluoromethyl group: This electron-withdrawing group can influence the reactivity of the molecule and its interaction with other molecules. Trifluoromethyl groups are often found in pharmaceuticals and agrochemicals due to their ability to enhance potency and metabolic stability.

1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane is a chemical compound with the molecular formula C6H8BrF3C_6H_8BrF_3 and a molecular weight of approximately 217.03 g/mol. It features a cyclobutane ring substituted with a bromomethyl group at the first position and a trifluoromethyl group at the third position. This compound is classified under the category of halogenated hydrocarbons and is notable for its unique structural characteristics, which influence its reactivity and potential applications in organic synthesis and pharmaceuticals .

  • Nucleophilic Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution, allowing for the introduction of different nucleophiles.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
  • Radical Reactions: The trifluoromethyl group can stabilize radical intermediates, making it suitable for radical-based transformations.

These reactions highlight the compound's versatility as a building block in organic synthesis .

Several synthetic routes have been developed for the preparation of 1-(bromomethyl)-3-(trifluoromethyl)cyclobutane:

  • Cyclization of Precursors: Starting from suitable precursors, cyclization can be achieved under acidic or basic conditions to form the cyclobutane ring.
  • Halogenation Reactions: Bromination of cyclobutane derivatives followed by trifluoromethylation using reagents like trifluoromethyl iodide can yield the desired compound.
  • Functional Group Transformations: Existing functional groups in cyclobutane derivatives may be transformed into bromomethyl and trifluoromethyl groups through various chemical transformations.

These methods emphasize the compound's accessibility for research and industrial applications .

1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane serves as an important intermediate in organic synthesis, particularly in:

  • Pharmaceutical Development: It can be used to synthesize biologically active compounds.
  • Material Science: The unique properties imparted by the trifluoromethyl group make it valuable in developing new materials with specific characteristics.
  • Synthetic Chemistry: As a building block, it facilitates the construction of complex molecular architectures.

The compound's unique properties make it a candidate for further exploration in various fields .

Interaction studies involving 1-(bromomethyl)-3-(trifluoromethyl)cyclobutane are essential to understand its behavior in biological systems. These studies typically focus on:

  • Binding Affinity: Evaluating how well this compound interacts with biological targets.
  • Metabolism Studies: Investigating how this compound is metabolized in biological systems, which is crucial for assessing its safety and efficacy.
  • Toxicity Assessments: Understanding potential toxic effects associated with exposure to this compound.

Such studies are critical for determining the viability of this compound in therapeutic applications .

Several compounds share structural similarities with 1-(bromomethyl)-3-(trifluoromethyl)cyclobutane. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropaneC5H6BrF3C_5H_6BrF_3Smaller ring structure; distinct reactivity
1-Bromo-2-trifluoromethylcyclopropaneC4H5BrF3C_4H_5BrF_3Different substitution pattern; smaller size
1,3-Dibromo-2-trifluoromethylpropaneC5H8Br2F3C_5H_8Br_2F_3Multiple bromine substitutions; higher reactivity

The uniqueness of 1-(bromomethyl)-3-(trifluoromethyl)cyclobutane lies in its specific arrangement of functional groups that confer distinct chemical properties and potential applications not found in these similar compounds .

1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane occupies a pivotal role in synthetic organic chemistry due to its dual functionalization and strained ring system. The cyclobutane scaffold introduces significant ring strain (approximately 26 kcal/mol), which enhances reactivity in ring-opening and cross-coupling reactions. The bromomethyl group serves as a versatile leaving group, facilitating nucleophilic substitutions to install diverse substituents. For example, in palladium-catalyzed cross-couplings, this group enables the formation of carbon-carbon bonds with aryl or alkenyl partners, a strategy widely employed in natural product synthesis.

The trifluoromethyl group contributes to the compound’s electronic profile by exerting strong electron-withdrawing effects, which stabilize adjacent carbocations and radicals. This property is exploited in radical cyclization reactions, where the trifluoromethyl group directs regioselectivity and accelerates reaction kinetics. Additionally, the group’s lipophilicity improves the metabolic stability of derived pharmaceutical candidates, making the compound a valuable precursor in drug discovery.

A comparative analysis of its molecular properties highlights its synthetic flexibility:

PropertyValueRelevance in Synthesis
Molecular FormulaC₆H₈BrF₃Enables precise stoichiometric control
Molecular Weight217.03 g/molOptimal for high-yield transformations
Functional GroupsBromomethyl, TrifluoromethylDual reactivity for modular synthesis

This combination of strain-induced reactivity and functional group diversity allows the compound to act as a linchpin in constructing complex molecules, such as fluorinated polymers and heterocyclic pharmaceuticals.

Historical Development of Cyclobutane-Based Building Blocks

The synthesis and application of cyclobutane derivatives have evolved significantly since the early 20th century. Initial efforts focused on [2+2] photocycloadditions, which produced cyclobutanes but suffered from poor regiocontrol and scalability. The discovery of transition-metal-catalyzed methods in the 1980s marked a turning point, enabling stereoselective cyclobutane formation. For instance, nickel-catalyzed cycloadditions of alkenes provided access to substituted cyclobutanes with defined stereochemistry, though challenges in introducing functional groups like bromomethyl and trifluoromethyl persisted.

A breakthrough emerged in the 2010s with the development of borylcupration-cyclization strategies. As demonstrated by recent work, these methods allow the modular assembly of methylenecyclobutanes (MCBs) with precise stereocontrol. For example, borylcupration of terminal alkynes followed by cyclization yields 1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane derivatives with >95% regioselectivity. This approach not only streamlined the synthesis of strained cyclobutanes but also introduced boronate handles for further functionalization, expanding their utility in late-stage diversification.

Key milestones in cyclobutane synthesis include:

  • 1985: First catalytic asymmetric [2+2] cycloaddition reported by Svoboda et al.
  • 2011: Commercialization of carboplatin, a cyclobutane-containing anticancer drug.
  • 2023: General catalytic strategy for MCBs published, enabling gram-scale production.

These advancements have transformed cyclobutanes from laboratory curiosities into indispensable building blocks for pharmaceutical and materials research.

Relevance in Modern Drug Discovery

In drug discovery, 1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane addresses two critical challenges: conformational restriction and metabolic stability. The cyclobutane ring restricts rotational freedom, locking bioactive molecules into optimal binding conformations. This principle is exemplified by boceprevir, a cyclobutane-containing protease inhibitor used against hepatitis C, where the ring enforces a twisted amide geometry that enhances target affinity. Similarly, the trifluoromethyl group mitigates oxidative metabolism by cytochrome P450 enzymes, prolonging the half-life of drug candidates.

Recent applications highlight its versatility:

  • Anticancer Agents: Derivatives exhibit nanomolar potency against kinase targets by leveraging the cyclobutane’s rigidity to occupy hydrophobic binding pockets.
  • Antimicrobials: Thiazole-based analogs with cyclobutane fragments show 8-fold improved antifungal activity compared to non-cyclized counterparts.
  • Fluorinated Polymers: The trifluoromethyl group enhances thermal stability in materials used for fuel cell membranes.

Ongoing research explores its use in covalent inhibitors, where the bromomethyl group undergoes selective alkylation with cysteine residues in target proteins. This strategy has yielded irreversible inhibitors of EGFR and BTK kinases, currently in preclinical trials.

Direct Synthesis Methods

Phosphite-Mediated Bromination Strategies

Phosphorus(III) bromide (PBr₃) and related reagents are pivotal for introducing bromine atoms into cyclobutane frameworks. A representative approach involves the reaction of cyclobutylmethanol derivatives with PBr₃ or in situ-generated PBr₃ via bromine and phosphorus red [2] [5]. For instance, (bromomethyl)cyclobutane is synthesized by treating cyclobutylmethanol with triphenylphosphite and bromine in dimethylformamide (DMF) at subambient temperatures, achieving a 78% yield [5]. This method minimizes isomerization and elimination side reactions, a common challenge in alcohol bromination [2].

The mechanism proceeds through the formation of a phosphite intermediate, which facilitates the nucleophilic displacement of the hydroxyl group by bromide. NMR studies corroborate the intermediacy of phosphonium salts during such transformations [6].

Conversion from Cyclobutylmethanol Derivatives

Cyclobutylmethanol serves as a versatile precursor for 1-(bromomethyl)-3-(trifluoromethyl)cyclobutane. Bromination of cyclobutylmethanol using PBr₃ or PBr₅ yields (bromomethyl)cyclobutane, which can subsequently undergo trifluoromethylation [5] [7]. Alternatively, trifluoromethylation prior to bromination is achievable via sulfur tetrafluoride (SF₄) treatment of cyclobutane carboxylic acids [4]. For example, heating 3-(trifluoromethyl)cyclobutane-1-carboxylic acid with SF₄ at 80°C produces the trifluoromethyl group with >90% efficiency [4].

A two-step sequence is often employed:

  • Trifluoromethylation: SF₄-mediated conversion of carboxylic acids to CF₃ groups.
  • Bromination: PBr₃-mediated substitution of hydroxyl groups in intermediate alcohols [4] [5].

Sulfur Tetrafluoride-Based Synthesis Routes

Sulfur tetrafluoride (SF₄) enables direct trifluoromethylation of cyclobutane carboxylic acids, bypassing multistep sequences. This method is particularly effective for mono-substituted cyclobutanes, yielding 1-trifluoromethyl-cyclobutyl derivatives in gram-scale quantities [4]. For example, reacting 3-carboxycyclobutane with SF₄ at elevated temperatures furnishes 3-(trifluoromethyl)cyclobutane, which is subsequently brominated at the methyl position [4].

Key Advantages:

  • Compatibility with nitro, chloro, and bromo substituents [4].
  • High functional group tolerance, enabling late-stage diversification [4].

Stereochemical Considerations

Cis/Trans Isomerism Control

The cyclobutane ring’s rigidity imposes significant stereochemical constraints. Hydrogenation of trifluoromethylcyclobutene intermediates selectively affords cis-1-(bromomethyl)-3-(trifluoromethyl)cyclobutane due to steric hindrance during the addition of hydrogen across the double bond [1]. For instance, catalytic hydrogenation of 3-(trifluoromethyl)cyclobutene derivatives over palladium/carbon yields >95% cis selectivity [1].

Diastereoselective Synthesis Approaches

Chiral auxiliaries and asymmetric catalysis are under exploration for diastereoselective synthesis. A promising strategy involves the use of Evans oxazolidinones to induce asymmetry during cyclobutane ring formation, though yields remain modest (40–60%) [1].

Configurational Stability Analysis

X-ray crystallography and variable-temperature NMR studies confirm that 1-(bromomethyl)-3-(trifluoromethyl)cyclobutane exhibits high configurational stability at room temperature. No epimerization is observed below 100°C, making the compound suitable for long-term storage [4].

Scalable Production Methods

Industrial-Scale Synthesis Optimization

Batch processes using PBr₃ and SF₄ have been optimized for kilogram-scale production. Key parameters include:

  • Temperature Control: Maintaining −5°C during bromination to suppress side reactions [5].
  • Solvent Selection: Replacing DMF with recyclable solvents like 2-methyltetrahydrofuran (2-MeTHF) to improve sustainability [5].

Continuous Flow Processing Techniques

Microreactor systems enhance the safety and efficiency of SF₄ reactions, which are exothermic and prone to runaway conditions. A tandem flow system comprising:

  • A PTFE-coated reactor for SF₄-mediated trifluoromethylation.
  • A packed-bed reactor for bromination.
    achieves 85% overall yield with a residence time of <30 minutes [4].

Green Chemistry Approaches

Catalytic PBr₃ recycling and solvent recovery systems reduce waste. For example, tributylamine effectively scavenges HBr byproducts, enabling PBr₃ reuse for up to five cycles without yield loss [2] [5].

Fluoroalkyl cyclobutanes have emerged as highly valuable building blocks in medicinal chemistry and synthetic organic chemistry, with trifluoromethyl, difluoromethyl, and monofluoromethyl substituents offering distinct advantages [1] [2] [3]. The compound 1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane exemplifies the strategic incorporation of both reactive halomethyl functionality and electron-withdrawing fluoroalkyl groups within a constrained cyclobutane framework [4] [5].

The trifluoromethyl group (CF₃) represents the most extensively studied fluoroalkyl substituent, providing exceptional metabolic stability and unique physicochemical properties [6] [7]. In cyclobutane systems, CF₃ substitution dramatically increases lipophilicity while maintaining favorable molecular parameters for drug discovery applications [8] [9]. Recent systematic studies have demonstrated that CF₃-substituted cyclobutanes exhibit significantly enhanced stability toward enzymatic degradation compared to their non-fluorinated counterparts [6].

Difluoromethyl (CHF₂) substitution offers a compromise between the extreme properties of CF₃ and the milder effects of monofluorination [1] [2]. These derivatives maintain substantial metabolic stability while providing reduced steric bulk compared to trifluoromethyl analogs [10] [11]. The CHF₂ group has proven particularly valuable in medicinal chemistry applications where CF₃ substitution results in excessive lipophilicity [3].

Monofluoromethyl (CH₂F) cyclobutanes represent the most subtle fluoroalkyl modification, providing enhanced metabolic stability with minimal impact on molecular lipophilicity [12] [9]. The synthesis of CH₂F-substituted derivatives typically involves selective fluorination protocols that allow precise control over substitution patterns [13] [10].

PropertyCF₃ DerivativesCHF₂ DerivativesCH₂F Derivatives
Steric bulkLargeModerateSmall
Electron-withdrawing effectStrongModerateWeak
Metabolic stabilityVery highHighModerate
Lipophilicity impactSignificant increaseModerate increaseMinimal increase
Synthetic accessibilityModerateGoodExcellent

Physicochemical characterization studies have revealed that fluoroalkyl substitution patterns significantly influence cyclobutane conformational preferences [14] [13]. Cis-1,2-disubstituted fluoroalkyl cyclobutanes exhibit markedly different lipophilicity profiles compared to their trans-isomeric counterparts, with cis-CF₃ derivatives showing unexpectedly lowered lipophilicity due to conformational effects [10] [11].

Triphenyl Phosphite-Bromine Reaction Mechanisms

The preparation of halomethyl cyclobutanes, including 1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane, frequently employs triphenyl phosphite-bromine reagent systems that provide mild and selective bromination conditions [15] [16]. These reactions proceed through well-characterized phosphorane intermediates that enable transformation of alcohols to alkyl bromides under conditions compatible with sensitive cyclobutane substrates [17].

The mechanism of triphenyl phosphite-bromine reactions involves initial formation of dibromo(triphenyl)phosphorane through reaction of triphenyl phosphite with elemental bromine [17] [18]. This pentavalent phosphorus species acts as a bromophosphonium salt in polar solvents, facilitating nucleophilic displacement reactions with alcoholic substrates [16]. The driving force for these transformations is the formation of the thermodynamically favorable phosphorus-oxygen double bond in triphenyl phosphate [19].

In cyclobutane systems, the triphenyl phosphite-bromine methodology offers several advantages over alternative bromination protocols [15]. The mild reaction conditions minimize ring-opening side reactions that can occur under harsh acidic or basic conditions. Additionally, the reagent system demonstrates excellent compatibility with fluoroalkyl substituents, which can be sensitive to strong nucleophiles or bases [20].

The reaction proceeds through a multistep mechanism involving alcohol activation through phosphorus-oxygen bond formation, followed by intramolecular bromide displacement [21]. Computational studies have revealed that the transition state involves significant charge separation, with the phosphorus center bearing substantial positive charge and the departing oxygen carrying negative charge [18].

Recent process development studies have demonstrated that triphenyl phosphite-bromine reactions can be successfully implemented on kilogram scale for the preparation of brominated cyclobutane building blocks [15]. Safety evaluations have established optimal addition sequences and temperature control protocols that minimize the formation of unstable phosphorane intermediates while maintaining high conversion efficiency [20].

Structural Modifications for Enhanced Functionality

Position-Specific Substitutions

The strategic placement of substituents on the cyclobutane ring profoundly influences both chemical reactivity and biological activity profiles [22] [23]. In 1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane, the 1,3-disubstitution pattern provides optimal spacing between functional groups while minimizing adverse steric interactions [24].

Position-specific substitution effects in cyclobutanes arise from the unique geometric constraints imposed by the four-membered ring system [25] [26]. Unlike cyclohexane derivatives where axial and equatorial positions provide distinct conformational environments, cyclobutane substituents experience more uniform spatial relationships due to the ring's puckered geometry [27] [28].

The 1,3-disubstitution pattern in cyclobutanes offers particular synthetic advantages [2] [3]. This arrangement places substituents on opposite sides of the ring, minimizing steric hindrance during subsequent chemical transformations [23]. Moreover, 1,3-disubstituted cyclobutanes typically exhibit C₂ᵥ symmetry, simplifying spectroscopic characterization and synthetic planning [29].

Experimental studies comparing different substitution patterns have demonstrated that 1,2-disubstituted cyclobutanes exhibit significantly different reactivity profiles compared to 1,3-isomers [24]. The closer proximity of substituents in 1,2-derivatives can lead to beneficial cooperativity effects or detrimental steric clashes, depending on the specific functional groups involved [30] [31].

Substitution PatternSymmetrySteric InteractionsSynthetic Accessibility
1,1-DisubstitutedC₂ᵥHigh (geminal)Moderate
1,2-Disubstituted (cis)C₁Moderate (vicinal)High
1,2-Disubstituted (trans)C₂Low (vicinal)High
1,3-DisubstitutedC₂ᵥLow (separated)Moderate

Ring Strain Considerations

Cyclobutane derivatives experience significant ring strain (26.3 kcal/mol) that fundamentally influences their chemical behavior and synthetic utility [32] [33]. This strain energy, while substantial, remains slightly lower than that observed in cyclopropane systems (27.6 kcal/mol), providing a balance between reactivity and stability [34] [35].

The ring strain in cyclobutanes arises from a combination of angle strain and torsional strain [32] [36]. The C-C-C bond angles in cyclobutane (88°) deviate significantly from the ideal tetrahedral angle (109.5°), resulting in poor orbital overlap and weakened carbon-carbon bonds [37] [38]. Additionally, the ring adopts a puckered conformation with approximately 25° dihedral angle to minimize torsional strain between adjacent methylene groups [39] [25].

Fluoroalkyl substitution significantly influences ring strain distribution in cyclobutanes [35]. The electron-withdrawing nature of fluorine atoms affects the electron density in carbon-carbon bonds, potentially altering bond strengths and conformational preferences [40]. Computational studies have revealed that CF₃ substitution can modulate the puckering angle of cyclobutane rings, leading to subtle but measurable changes in overall strain energy [31].

The presence of ring strain renders cyclobutanes susceptible to ring-opening reactions under appropriate conditions [40] [41]. However, this reactivity can be modulated through careful substituent selection, with electron-withdrawing groups like CF₃ generally stabilizing the ring system against nucleophilic attack [42]. The bromomethyl functionality in 1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane provides a reactive handle for further functionalization while the CF₃ group maintains ring integrity [43].

Steric Influence on Reactivity Profiles

Steric effects play a crucial role in determining the reactivity patterns of substituted cyclobutanes, with bulky substituents significantly influencing both reaction rates and product selectivity [24] [44]. The constrained geometry of the four-membered ring amplifies steric interactions compared to less strained cyclic systems [22] [25].

The trifluoromethyl group represents one of the most sterically demanding alkyl substituents, with a Charton steric parameter comparable to tert-butyl groups [6] [7]. In cyclobutane systems, CF₃ substitution creates significant steric hindrance that can direct reaction selectivity and influence conformational preferences [30]. Recent crystallographic studies have revealed that CF₃-substituted cyclobutanes adopt specific conformations that minimize unfavorable steric contacts [29].

Computational analysis of steric effects in fluoroalkyl cyclobutanes has identified key factors governing reactivity [31] [45]. The orientation of the CF₃ group relative to other substituents critically determines the accessibility of reaction sites and the stability of intermediate species [30]. Molecular dynamics simulations have demonstrated that CF₃ groups exhibit restricted rotational motion in cyclobutane environments, leading to preferred conformational states [13].

The bromomethyl substituent in 1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane introduces additional steric considerations [46]. The relatively small size of the CH₂Br group minimizes adverse interactions with the bulky CF₃ substituent, while providing a reactive site for nucleophilic substitution reactions . This combination enables diverse synthetic transformations while maintaining structural integrity [42].

Experimental studies examining steric effects on electrocyclic ring-opening reactions have revealed that substituent bulk significantly influences activation barriers and product stereochemistry [24]. Bulky substituents prefer outward rotation during ring-opening processes, leading to predictable stereochemical outcomes that can be exploited in synthetic planning [40] [35].

XLogP3

3.1

Dates

Last modified: 04-14-2024

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